molecular formula C22H23NO5S B12199257 N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-butoxynaphthalene-1-sulfonamide

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-butoxynaphthalene-1-sulfonamide

Cat. No.: B12199257
M. Wt: 413.5 g/mol
InChI Key: AONZSIJIRXPGJY-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-butoxynaphthalene-1-sulfonamide is a complex organic compound that features a benzodioxole moiety, a naphthalene ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-butoxynaphthalene-1-sulfonamide typically involves multiple steps. One common approach starts with the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile using bis(2-chloroethyl) ether in the presence of sodium hydroxide and dimethylformamide at 70–75°C . The resulting product is then reduced with lithium tetrahydroaluminate to yield the intermediate [4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine . This intermediate can be further reacted with various reagents to introduce the naphthalene and sulfonamide functionalities.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-butoxynaphthalene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized under specific conditions.

    Reduction: The sulfonamide group can be reduced to amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole ring can lead to the formation of carboxylic acids or aldehydes, while reduction of the sulfonamide group can yield primary or secondary amines.

Scientific Research Applications

Mechanism of Action

The exact mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-butoxynaphthalene-1-sulfonamide is not well-characterized. compounds with similar structures often interact with biological targets such as enzymes or receptors. The benzodioxole moiety may facilitate binding to specific proteins, while the sulfonamide group can enhance solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-butoxynaphthalene-1-sulfonamide is unique due to its combination of a benzodioxole moiety, a naphthalene ring, and a sulfonamide group. This combination imparts specific chemical and biological properties that are not commonly found in other compounds.

Properties

Molecular Formula

C22H23NO5S

Molecular Weight

413.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-butoxynaphthalene-1-sulfonamide

InChI

InChI=1S/C22H23NO5S/c1-2-3-12-26-19-10-11-22(18-7-5-4-6-17(18)19)29(24,25)23-14-16-8-9-20-21(13-16)28-15-27-20/h4-11,13,23H,2-3,12,14-15H2,1H3

InChI Key

AONZSIJIRXPGJY-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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